Home > Products > Screening Compounds P106300 > Beta-Amyloid (1-17)
Beta-Amyloid (1-17) -

Beta-Amyloid (1-17)

Catalog Number: EVT-247392
CAS Number:
Molecular Formula:
Molecular Weight: 2068.2
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Beta-Amyloid (1-17) is a peptide fragment derived from the amyloid precursor protein. It is a significant component in the study of neurodegenerative diseases, particularly Alzheimer's disease, where its aggregation leads to the formation of amyloid plaques in the brain. The peptide consists of the first 17 amino acids of the beta-amyloid peptide and plays a crucial role in understanding the pathophysiology of Alzheimer's disease.

Source

Beta-Amyloid (1-17) originates from the cleavage of amyloid precursor protein by beta-secretase and gamma-secretase enzymes. This cleavage process results in various lengths of beta-amyloid peptides, with Beta-Amyloid (1-17) representing one of the shorter fragments. The presence and accumulation of these fragments are linked to neurodegeneration and cognitive decline.

Classification

Beta-Amyloid (1-17) can be classified as a neurotoxic peptide due to its role in the pathogenesis of Alzheimer's disease. It is categorized under the broader class of amyloid peptides, which are characterized by their propensity to misfold and aggregate into fibrillar structures.

Synthesis Analysis

Methods

The synthesis of Beta-Amyloid (1-17) can be achieved through several methods, including solid-phase peptide synthesis and recombinant DNA technology.

  1. Solid-Phase Peptide Synthesis: This method involves sequentially adding protected amino acids to a solid support, allowing for the formation of peptide bonds. The process typically involves:
    • Deprotection: Removal of protecting groups from the amino acids.
    • Coupling: Addition of the next amino acid in the sequence.
    • Cleavage: Detaching the synthesized peptide from the solid support.
  2. Recombinant DNA Technology: This technique utilizes genetically modified organisms to express the desired peptide. The gene encoding Beta-Amyloid (1-17) is inserted into a plasmid vector, which is then introduced into host cells for expression.

Technical Details

The choice of synthesis method depends on factors such as desired purity, yield, and application. Solid-phase synthesis allows for high control over peptide length and modifications, while recombinant methods can produce larger quantities.

Molecular Structure Analysis

Structure

The molecular structure of Beta-Amyloid (1-17) consists of a linear chain of 17 amino acids, with specific sequences that contribute to its properties and behavior in biological systems. The amino acid sequence is as follows:

  • Aspartic acid
  • Glutamic acid
  • Serine
  • Glycine
  • Alanine
  • Valine
  • Phenylalanine
  • Tyrosine
  • Methionine
  • Proline
  • Glutamine
  • Cysteine
  • Isoleucine
  • Threonine
  • Leucine
  • Arginine
  • Histidine

Data

The molecular formula for Beta-Amyloid (1-17) is C83_{83}H115_{115}N21_{21}O24_{24}S, with a molecular weight of approximately 1,000 Da. Its structure features regions that can form alpha-helices or beta-sheets, contributing to its aggregation properties.

Chemical Reactions Analysis

Reactions

Beta-Amyloid (1-17) undergoes several chemical reactions that are critical to its function and interactions within biological systems:

  1. Aggregation Reaction: Under physiological conditions, Beta-Amyloid (1-17) can aggregate into oligomers and fibrils, which are implicated in neuronal toxicity.
  2. Proteolytic Cleavage: The peptide can be further cleaved by proteolytic enzymes, resulting in shorter fragments that may have different biological activities.
  3. Oxidation Reactions: Beta-Amyloid peptides are susceptible to oxidative modifications that can influence their aggregation propensity and neurotoxicity.

Technical Details

These reactions are influenced by various factors such as pH, temperature, and ionic strength, which can affect both stability and aggregation behavior.

Mechanism of Action

Process

The mechanism by which Beta-Amyloid (1-17) exerts its effects primarily involves its aggregation into insoluble fibrils that deposit in neuronal tissues. This process disrupts cellular function through several pathways:

  1. Neurotoxicity: Aggregated forms can induce apoptosis in neurons.
  2. Inflammatory Response: Accumulation triggers glial cell activation, leading to inflammation.
  3. Synaptic Dysfunction: The presence of oligomers interferes with synaptic signaling.

Data

Studies have shown that even low concentrations of aggregated Beta-Amyloid can impair synaptic plasticity and cognitive function in animal models.

Physical and Chemical Properties Analysis

Physical Properties

Beta-Amyloid (1-17) is typically found as a white powder when synthesized and is soluble in aqueous solutions at physiological pH levels. It exhibits a tendency to aggregate under certain conditions.

Chemical Properties

Key chemical properties include:

  • Solubility: Soluble in water and organic solvents.
  • Stability: Stability is affected by temperature and ionic conditions; higher temperatures tend to promote aggregation.

Relevant data indicate that modifications such as phosphorylation or glycosylation can significantly alter its stability and aggregation behavior.

Applications

Scientific Uses

Beta-Amyloid (1-17) has several important applications in scientific research:

  1. Alzheimer's Disease Research: It serves as a model for studying amyloid pathology and developing therapeutic strategies.
  2. Biomarker Development: Its levels in cerebrospinal fluid are investigated as potential biomarkers for Alzheimer's disease diagnosis.
  3. Drug Testing: It is used in screening compounds for their ability to inhibit aggregation or mitigate neurotoxicity.
Historical Context and Discovery of Beta-Amyloid (1-17)

Early Identification of Aβ Fragments in Alzheimer’s Disease (AD) Neuropathology

The foundation of Aβ fragment research traces back to Alois Alzheimer’s 1906 description of "peculiar cerebral cortex lesions" in Auguste D., which identified amyloid plaques as a pathological hallmark of AD [4] [9]. However, the molecular identity of these plaques remained elusive until 1984, when Glenner and Wong isolated the 4-kDa β-amyloid peptide (Aβ) from cerebrovascular amyloid deposits [1] [9]. Initial biochemical studies revealed that Aβ was not a singular entity but existed in multiple isoforms generated through proteolytic processing of the amyloid precursor protein (APP). The discovery that APP undergoes sequential cleavage by β-secretase (BACE1) and γ-secretase to produce Aβ peptides of varying lengths (e.g., Aβ40, Aβ42) highlighted the complexity of amyloidogenesis [1] [9]. Early investigations detected shorter N-truncated Aβ fragments in brain homogenates, suggesting alternative enzymatic pathways or degradation processes. For instance, proteolytic cleavage at AβLeu-17 by α-secretase precluded full-length Aβ formation, yielding soluble APPα and truncated fragments like Aβ17-40/42 [9]. These findings challenged the initial perception of Aβ as a monolithic entity and laid the groundwork for identifying Aβ(1-17) as a biologically relevant metabolite.

Table 1: Key Historical Milestones in Aβ Fragment Research

YearDiscoverySignificance
1906Alzheimer’s description of plaques and tangles [4]First pathological characterization of AD
1984Isolation of Aβ peptide from AD brains [1] [9]Identification of the core component of amyloid plaques
1992Amyloid Cascade Hypothesis formalized [9]Proposed Aβ accumulation as the central driver of AD pathogenesis
Early 2000sDetection of N-truncated Aβ fragments in brain tissue [6]Revealed the complexity of Aβ processing beyond full-length peptides

Emergence of Beta-Amyloid (1-17) as a Distinct Isoform in Cerebrospinal Fluid (CSF) and Blood

Aβ(1-17) gained prominence when mass spectrometry and immunoassays identified it as the second-most abundant Aβ isoform in CSF after Aβ40, constituting a significant fraction of the Aβ degradome [2]. This fragment is generated through dual proteolytic cleavage: BACE1 cleaves APP at the AβAsp1 site, while η-secretase (e.g., matrix metalloproteinases) cleaves at AβLeu17, releasing soluble Aβ(1-17) directly [9]. Unlike full-length Aβ42, which aggregates into plaques, Aβ(1-17) remains soluble due to its truncated structure, making it accessible in biofluids. Crucially, studies detected Aβ(1-17) not only in CSF but also in blood plasma, where it exists in three distinct pools:

  • Directly accessible (DA17)
  • Recovered from the proteomic matrix (RP17)
  • Cellular pellet-associated (CP17) [2].

The diagnostic utility of Aβ(1-17) emerged from its inverse relationship with amyloid pathology. For example, in a cohort of healthy controls (HC), mild cognitive impairment (MCI), and AD patients, the ratio of plasma RP17 to Aβ42 (RP17/42) below the median increased the likelihood of AD 40-fold compared to HC [2]. This suggests that as amyloid plaques sequester full-length Aβ42, the generation of Aβ(1-17) decreases, making it a sensitive indirect biomarker of amyloid accumulation.

Table 2: Diagnostic Performance of Aβ(1-17) Biomarkers

BiomarkerSample TypeDiagnostic UtilityPerformance (Odds Ratio)
dRP17/42 below medianPlasmaAssociation with AD vs. HCOR = 40.00 [2]
dDA/CP17 above medianPlasmaAssociation with AD vs. HCOR = 17.21 [2]
Plasma %p-tau217PlasmaDetection of Aβ PET positivity in cognitively impaired individuals (AUC = 0.97)Accuracy = 90% [10]

Evolution of Analytical Techniques for Aβ Fragment Characterization

Early Aβ detection relied on immunohistochemistry and ELISA, which lacked specificity for truncated isoforms like Aβ(1-17) due to antibody cross-reactivity [9]. The development of species-specific isotope dilution mass spectrometry (ID-MS) marked a significant advancement. This method uses 34S-labeled internal standards to quantify sulfur-containing amino acids (cysteine and methionine) in hydrolyzed Aβ peptides, enabling traceable quantification with accuracy >95% [3]. For Aβ(1-17), which contains methionine at position 35 of full-length Aβ, this technique minimizes matrix effects and enhances precision.

Recent innovations focus on immunoaffinity enrichment coupled with liquid chromatography-tandem MS (LC-MS/MS). For example, plasma %p-tau217 (a ratio incorporating Aβ-related tau phosphorylation) demonstrated superior performance in detecting amyloid PET positivity (AUC = 0.95–0.97) compared to conventional CSF Aβ42/40 assays [10]. The introduction of ICP-MS/MS with anion-exchange chromatography further improved sensitivity for sulfur-speciation analysis, allowing separation of oxidized methionine and cysteine residues critical for Aβ(1-17) quantification [3]. These techniques now achieve detection limits in the low ng/mL range, essential for measuring Aβ(1-17) in blood where concentrations are 10–100× lower than in CSF.

Table 3: Analytical Techniques for Aβ Fragment Characterization

TechniquePrincipleAdvantages for Aβ(1-17)Limitations
ELISAAntibody-based detectionHigh throughputCross-reactivity with other Aβ fragments
ID-LC-MS/MSIsotope dilution with chromatographic separationTraceable to SI units; absolute quantificationRequires hydrolysis; complex sample prep
ICP-MS/MS with anion exchangeElemental (sulfur) detection after chromatographic separationHigh specificity for Met/Cys; low matrix effectsDestructive; loses structural information
Immunoaffinity LC-MS/MSAntibody enrichment followed by MS detectionIntact peptide analysis; high sensitivity (ng/mL)Cost-intensive; requires specialized antibodies

Properties

Product Name

Beta-Amyloid (1-17)

Molecular Weight

2068.2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.